![molecular formula C15H28N4O2 B2865313 1-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide CAS No. 2411332-32-4](/img/structure/B2865313.png)
1-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a piperidine ring (a six-membered ring with one nitrogen atom), an amide group (a carbonyl group (C=O) attached to a nitrogen), and a dimethylamino group (a nitrogen atom bonded to two methyl groups and another carbon). It’s worth noting that the exact properties and behaviors of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure (the piperidine ring). Unfortunately, without more specific information or a detailed analysis using techniques like X-ray crystallography or NMR spectroscopy, it’s difficult to provide a precise molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The double bond in the but-2-enoyl group could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, properties such as melting point, boiling point, and solubility would be influenced by factors like the size of the molecule, the functional groups present, and the overall polarity of the molecule .Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to provide a precise mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is particularly reactive or if it produces harmful byproducts when it decomposes, it could be considered hazardous. Proper handling and disposal procedures should be followed when working with this compound to ensure safety .
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For instance, if this compound shows promise as a pharmaceutical drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or conducting clinical trials .
properties
IUPAC Name |
1-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c1-18(2)9-4-7-14(20)17-8-5-11-19-10-3-6-13(12-19)15(16)21/h4,7,13H,3,5-6,8-12H2,1-2H3,(H2,16,21)(H,17,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAXEMJBWMOODT-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCN1CCCC(C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCN1CCCC(C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

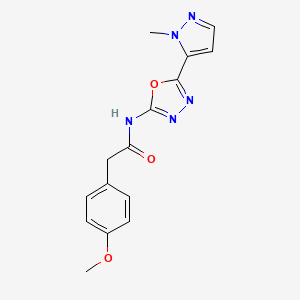
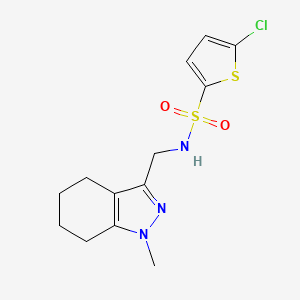
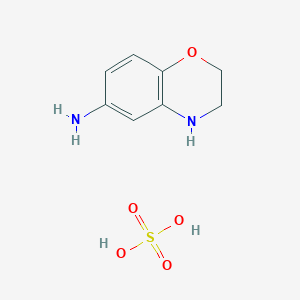
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)
![dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2865237.png)
![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)
![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B2865240.png)
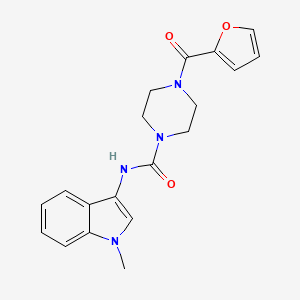
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide](/img/structure/B2865244.png)
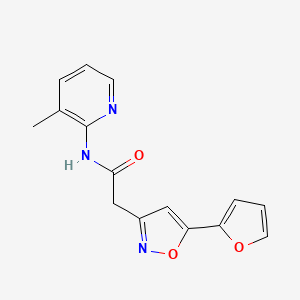
![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)
![4-chloro-6-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2865252.png)
